molecular formula C16H14N2O2S B13834685 N-(5-benzyl-1,3-thiazol-2-yl)-5-methylfuran-2-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-5-methylfuran-2-carboxamide

Cat. No.: B13834685
M. Wt: 298.4 g/mol
InChI Key: BVIUIGDQOJXSIT-UHFFFAOYSA-N
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Description

N-(5-benzylthiazol-2-yl)-5-methyl-2-furamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. The compound features a thiazole ring, a benzyl group, and a furan ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzylthiazol-2-yl)-5-methyl-2-furamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with benzyl bromide under basic conditions.

    Formation of the Furan Ring: The furan ring is synthesized separately, often starting from furfural, which undergoes methylation to introduce the methyl group at the 5-position.

    Coupling Reaction: The final step involves coupling the benzylthiazole and methylfuran intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N-(5-benzylthiazol-2-yl)-5-methyl-2-furamide may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-benzylthiazol-2-yl)-5-methyl-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-benzylthiazol-2-yl)-5-methyl-2-furamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

N-(5-benzylthiazol-2-yl)-5-methyl-2-furamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C16H14N2O2S/c1-11-7-8-14(20-11)15(19)18-16-17-10-13(21-16)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,18,19)

InChI Key

BVIUIGDQOJXSIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3

Origin of Product

United States

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